N-(4-ethylphenyl)-4-fluorobenzenesulfonamide
Description
Contextual Significance of N-Aryl Sulfonamide and Fluorinated Organic Derivatives in Contemporary Chemical Research
N-aryl sulfonamides are a highly important class of organosulfur compounds, recognized for their presence in a multitude of biologically active molecules and FDA-approved drugs. The sulfonamide functional group (-SO₂NH-) is a key pharmacophore that imparts favorable physicochemical properties to molecules, such as improved stability and opportunities for hydrogen bonding, which can enhance interactions with biological targets. The synthesis and biological evaluation of sulfonamide derivatives remain an active and significant area of research in medicinal chemistry. nih.gov
The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery and materials science. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and physicochemical properties. Strategic fluorination can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins. Consequently, fluorinated organic derivatives are of great interest in the development of new therapeutic agents.
Overview of Principal Academic Research Domains Pertaining to Sulfonamide Compounds
The research landscape for sulfonamide compounds is vast and diverse, spanning numerous therapeutic areas. Historically, sulfonamides were among the first antimicrobial agents to be widely used. nih.gov Today, their applications have expanded significantly. Key research domains include:
Antimicrobial Agents: The development of novel sulfonamide-based antibacterial and antifungal agents continues to be an important area of research, particularly in the face of growing antibiotic resistance.
Anticancer Agents: Many sulfonamide derivatives have been investigated for their potential as anticancer drugs. They can act through various mechanisms, including the inhibition of enzymes crucial for tumor growth, such as carbonic anhydrases.
Anti-inflammatory Agents: Certain sulfonamides are known to exhibit anti-inflammatory properties, leading to research into their potential for treating inflammatory conditions.
Enzyme Inhibition: Sulfonamides are a versatile scaffold for designing enzyme inhibitors. A prominent example is their use as carbonic anhydrase inhibitors, which have applications in treating glaucoma, epilepsy, and certain types of cancer. Other research has explored their potential as inhibitors of enzymes like cholinesterases and protein kinases.
Research Rationale and Objectives for Investigations into N-(4-ethylphenyl)-4-fluorobenzenesulfonamide
While specific research objectives for this compound are not explicitly detailed in available literature, a strong rationale for its investigation can be inferred from studies on analogous compounds. The primary motivation for synthesizing and evaluating this molecule would likely stem from the desire to explore the combined effects of the N-(4-ethylphenyl) and 4-fluorobenzenesulfonyl moieties on biological activity.
Hypothetical Research Objectives:
Synthesis and Characterization: A foundational research objective would be to develop an efficient and scalable synthetic route to this compound and to fully characterize its chemical structure and properties using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. The synthesis would likely involve the reaction of 4-ethylaniline with 4-fluorobenzenesulfonyl chloride.
Biological Screening: A primary goal would be to screen the compound for a range of biological activities. Based on the activities of related sulfonamides, this could include:
Antimicrobial assays against a panel of pathogenic bacteria and fungi.
Anticancer activity against various human cancer cell lines.
Enzyme inhibition studies , particularly against carbonic anhydrases, given the prevalence of this activity among sulfonamides.
Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds with variations in the substituents on the phenyl rings, researchers could establish structure-activity relationships. This would provide valuable insights into how different chemical modifications influence biological activity and could guide the design of more potent and selective compounds.
Computational and Molecular Modeling Studies: In conjunction with experimental work, computational methods such as molecular docking could be employed to predict and rationalize the binding of this compound to potential biological targets. These studies can help in understanding the molecular basis of any observed biological activity.
Interactive Data Table of Related Compound Activities:
| Compound Class | Research Domain | Example of Investigated Activity |
| Benzenesulfonamide (B165840) Derivatives | Anti-inflammatory, Antimicrobial, Antioxidant | Inhibition of carrageenan-induced rat-paw edema and activity against various bacterial strains. nih.gov |
| Biphenylsulfonamide Derivatives | Selective AT2 Receptor Antagonists | Design and synthesis of compounds with selective action on the angiotensin II type 2 receptor. frontiersin.org |
| Fluorinated Benzenesulfonamides | Anticancer, Antimycobacterial | Evaluation of anticancer and anti-tuberculosis activities. |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h3-10,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLMOMMCLXEKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321309 | |
| Record name | N-(4-ethylphenyl)-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91308-54-2 | |
| Record name | NSC373490 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-ethylphenyl)-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Classical and Contemporary Approaches for the Synthesis of N-Substituted 4-Fluorobenzenesulfonamides
The cornerstone of N-substituted 4-fluorobenzenesulfonamide (B1215347) synthesis lies in the formation of the robust sulfonamide bond, a reaction that has been refined over decades.
Nucleophilic Substitution Reactions in Sulfonamide Bond Formation
The most prevalent and time-honored method for constructing the sulfonamide linkage is the nucleophilic substitution reaction between an amine and a sulfonyl chloride. In the context of N-(4-ethylphenyl)-4-fluorobenzenesulfonamide, this involves the reaction of 4-ethylaniline with 4-fluorobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
A general representation of this reaction is as follows:

This method is widely applicable for the synthesis of a variety of N-substituted sulfonamides by varying the amine and sulfonyl chloride starting materials.
Optimization of Reaction Conditions, Solvent Systems, and Stoichiometry
The efficiency and yield of the sulfonamide synthesis are highly dependent on the careful optimization of several reaction parameters.
Base: The choice of base is critical for scavenging the HCl generated during the reaction, thereby driving the equilibrium towards product formation. Common bases include pyridine, triethylamine, and inorganic bases like sodium carbonate. Pyridine often serves as both a base and a solvent.
Solvent: The solvent system plays a crucial role in dissolving the reactants and influencing the reaction rate. Aprotic solvents such as dichloromethane, chloroform, and diethyl ether are frequently employed. The polarity of the solvent can affect the solubility of the reactants and the stability of the transition state.
Stoichiometry: The molar ratio of the reactants is another key factor. While a 1:1 molar ratio of the amine and sulfonyl chloride is theoretically required, an excess of the amine is sometimes used to act as the base, or an excess of the sulfonyl chloride may be used to ensure complete consumption of a more valuable amine.
Table 1. Optimization of Reaction Conditions for Sulfonamide Synthesis
| Parameter | Variation | Effect on Yield and Reaction Time |
|---|---|---|
| Base | Pyridine | Good yields, acts as a catalyst and solvent. |
| Triethylamine | Effective, but can sometimes lead to side reactions. | |
| Solvent | Dichloromethane | Good solubility for reactants, easy to remove. |
| Acetonitrile | Can be used, particularly in microwave-assisted synthesis. | |
| Stoichiometry | 1:1 (Amine:Sulfonyl Chloride) | Standard ratio, often requires an external base. |
| Excess Amine | Amine acts as both reactant and base. |
Anhydrous Reaction Environments and Byproduct Neutralization Strategies
The presence of water in the reaction mixture is detrimental to the synthesis of sulfonamides. Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This side reaction not to only consumes the starting material but also complicates the purification of the desired product. Therefore, carrying out the reaction under anhydrous conditions is crucial for achieving high yields. This is typically achieved by using dried solvents and glassware, and by performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
The primary byproduct of the reaction is hydrochloric acid, which is neutralized by the base present in the reaction mixture. The resulting salt (e.g., pyridinium hydrochloride) often precipitates out of the solution and can be removed by filtration. An aqueous workup is commonly employed to wash the organic layer and remove any remaining water-soluble impurities.
Emerging Methodologies in Sulfonamide Synthesis
While classical methods remain the workhorse for sulfonamide synthesis, research into more efficient and environmentally friendly techniques is ongoing.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of sulfonamide synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. The rapid heating and localized superheating effects of microwaves can enhance the rate of the nucleophilic substitution reaction.
A typical microwave-assisted synthesis of a sulfonamide might involve heating a mixture of the amine, sulfonyl chloride, and a suitable base in a sealed vessel in a microwave reactor. The choice of solvent is important, with polar solvents that absorb microwave radiation effectively being preferred.
Table 2. Comparison of Conventional and Microwave-Assisted Sulfonamide Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | Several hours | 5-20 minutes |
| Temperature | Room temperature to reflux | Often higher temperatures (e.g., 80-150 °C) |
| Yield | Good to excellent | Often improved yields |
| Solvent | Various organic solvents | Polar solvents (e.g., DMF, Acetonitrile) |
Biocatalytic Approaches to Sulfonamide Bond Formation
The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. While the biocatalytic formation of sulfonamide bonds is less common than for other functional groups like esters or amides, some enzymatic methods have been explored.
One approach involves the use of sulfotransferases, which are enzymes that catalyze the transfer of a sulfonate group from a donor molecule to an acceptor. However, the substrate scope of these enzymes can be limited. Another potential biocatalytic route is the use of lipases. While primarily known for catalyzing esterification and transesterification reactions, some lipases have been shown to catalyze the formation of amide bonds. The application of lipases for the direct synthesis of N-aryl sulfonamides is an area of ongoing research. The development of robust and efficient biocatalysts for sulfonamide synthesis could provide a greener and more sustainable alternative to traditional chemical methods.
Continuous Flow Reactor Systems for Enhanced Synthesis
The adoption of continuous flow chemistry offers significant advantages for the synthesis of sulfonamides, including improved safety, enhanced reaction kinetics, and greater scalability compared to traditional batch processes. springernature.comnih.gov While a specific continuous flow synthesis for this compound has not been detailed in the reviewed literature, a robust framework for its development can be extrapolated from similar sulfonamide syntheses.
A modular continuous flow apparatus can be assembled from readily available components such as reactor coils, syringe pumps, T-mixers, and back-pressure regulators. springernature.comresearchgate.net For the synthesis of this compound, two separate solutions would be prepared. Solution A would contain 4-fluorobenzenesulfonyl chloride in a suitable solvent, and Solution B would comprise 4-ethylaniline, also in a compatible solvent. These solutions are then introduced into the flow system via syringe pumps and combined at a T-mixer to initiate the reaction. The reaction mixture proceeds through a heated reactor coil for a specific residence time to ensure complete conversion. An in-line quenching step can be incorporated by introducing a third stream containing a quenching agent. springernature.com
The benefits of such a system include precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity of the final product. The small reactor volume inherent to flow systems also mitigates the risks associated with exothermic reactions. springernature.com
| Parameter | Proposed Value/Range | Rationale |
|---|---|---|
| Reactant A | 4-fluorobenzenesulfonyl chloride | Starting material for the sulfonyl group. |
| Reactant B | 4-ethylaniline | Starting material providing the N-aryl group. |
| Solvent | Acetonitrile or Dichloromethane | Chosen for its ability to dissolve both reactants and its compatibility with the reaction. |
| Reactor Temperature | 50-100 °C | To accelerate the reaction rate. The optimal temperature would be determined empirically. |
| Residence Time | 5-20 minutes | The time the reaction mixture spends in the heated zone, optimized for maximum conversion. |
| Back-Pressure | 10-20 bar | To maintain the solvent in the liquid phase above its boiling point and enhance reaction rates. |
| Quenching Agent | Aqueous sodium bicarbonate | To neutralize the HCl byproduct and stop the reaction. |
Mechanistic Investigations of Synthetic Transformations
The formation of this compound typically proceeds through a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and 4-ethylaniline.
The reaction between aromatic sulfonyl chlorides and anilines is generally understood to follow a bimolecular nucleophilic displacement mechanism. researchgate.net In this process, the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction kinetics are influenced by the substituents on both the sulfonyl chloride and the aniline. researchgate.net Electron-withdrawing groups on the sulfonyl chloride enhance the electrophilicity of the sulfur atom, increasing the reaction rate. Conversely, electron-donating groups on the aniline increase its nucleophilicity, also leading to a faster reaction. researchgate.net The solvent also plays a crucial role, with polar aprotic solvents generally favoring the reaction. researchgate.net
The reaction is proposed to proceed through a transient intermediate. Upon nucleophilic attack of the 4-ethylaniline on the 4-fluorobenzenesulfonyl chloride, a pentacoordinate sulfur intermediate is likely formed. This intermediate is highly unstable and rapidly collapses to the final product with the elimination of a chloride ion. The subsequent deprotonation of the nitrogen atom, often facilitated by a base or another molecule of the aniline, yields the neutral sulfonamide and hydrochloric acid. While direct observation of such intermediates is challenging due to their transient nature, their existence is inferred from kinetic studies and computational modeling of related sulfonamide formation reactions.
While the reaction between a sulfonyl chloride and an amine can proceed without a catalyst, particularly at elevated temperatures, the use of a base catalyst is common to neutralize the hydrochloric acid byproduct and drive the reaction to completion. Pyridine is a frequently used catalyst in such reactions. The pyridine acts as a nucleophilic catalyst, initially reacting with the sulfonyl chloride to form a more reactive sulfonylpyridinium salt. This intermediate is then more readily attacked by the aniline. Alternatively, the base can simply act as a proton scavenger, deprotonating the anilinium salt formed during the reaction and regenerating the neutral, more nucleophilic aniline.
In the context of visible-light-mediated synthesis, photocatalysts such as iridium complexes can be employed. In such a mechanism, the photoexcited catalyst oxidizes the aniline to a radical cation, which then reacts with the sulfonyl radical generated from a sulfonyl fluoride. nih.gov This approach, however, represents a different mechanistic pathway from the classical nucleophilic substitution.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-(4-ethylphenyl)-4-fluorobenzenesulfonamide, a combination of proton, carbon-13, fluorine-19, and nitrogen-15 (B135050) NMR studies offers a comprehensive characterization of the molecular framework.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule. The ethyl group on the phenyl ring gives rise to a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, indicative of their mutual spin-spin coupling. The aromatic protons appear as a set of multiplets in the downfield region, with their specific chemical shifts and coupling patterns determined by their position relative to the ethyl and sulfonamide substituents. A broad singlet, which can vary in chemical shift depending on the solvent and concentration, is typically observed for the sulfonamide N-H proton.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (4-fluorophenyl) | 7.85-7.95 | m | - |
| Aromatic (4-fluorophenyl) | 7.15-7.25 | m | - |
| Aromatic (4-ethylphenyl) | 7.05-7.15 | m | - |
| N-H (sulfonamide) | ~9.5-10.5 | br s | - |
| -CH₂- (ethyl) | 2.55-2.65 | q | 7.6 |
| -CH₃ (ethyl) | 1.15-1.25 | t | 7.6 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum shows characteristic signals for the two carbons of the ethyl group in the aliphatic region. The aromatic carbons resonate in the downfield region, typically between 115 and 145 ppm. The carbon atom directly bonded to the fluorine atom exhibits a large coupling constant (¹JCF), resulting in a distinct doublet, which is a key diagnostic feature.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-F | ~165 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C-SO₂ | ~137 |
| Aromatic C-NH | ~135 |
| Aromatic C-CH₂CH₃ | ~142 |
| Aromatic CHs | ~116-130 |
| -CH₂- (ethyl) | ~28 |
| -CH₃ (ethyl) | ~15 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR Spectroscopic Applications
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. nih.gov The spectrum typically shows a single resonance for the fluorine atom on the 4-fluorophenyl ring. The chemical shift of this signal is highly sensitive to the electronic environment, providing confirmation of the substitution pattern on the benzene (B151609) ring. japsonline.com The absence of other fluorine signals confirms the singular fluorination of the molecule. The typical chemical shift for a fluorine atom in such an aromatic environment is found in the range of -105 to -115 ppm relative to a standard like CFCl₃. chemimpex.com
Nitrogen-15 (¹⁵N) NMR Spectroscopic Insights
While less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic structure of the sulfonamide nitrogen. japsonline.com For aromatic sulfonamides, the ¹⁵N chemical shift is sensitive to factors such as hydrogen bonding and the nature of the substituents on the aromatic rings. researchgate.net The expected chemical shift for the sulfonamide nitrogen in this compound would likely fall in the range typical for arylsulfonamides, providing data on the nitrogen's local environment. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are complementary and provide a detailed fingerprint that is highly specific to the compound's structure.
Assignment of Characteristic Functional Group Absorption Bands
The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. rsc.org The sulfonamide group is identified by strong, distinct stretching vibrations for the S=O bonds. Aromatic C-H stretching vibrations are also observed, as are bands corresponding to the C-F and S-N bonds. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic rings and the S=O group, which may be weak in the IR spectrum. nih.gov
Table 3: Characteristic IR and Raman Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (sulfonamide) | Stretching | 3300-3200 |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (ethyl) | Stretching | 2970-2850 |
| S=O (sulfonyl) | Asymmetric Stretching | 1350-1310 |
| S=O (sulfonyl) | Symmetric Stretching | 1170-1150 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-F | Stretching | 1250-1100 |
| S-N | Stretching | 950-900 |
Note: These are typical ranges and the exact positions can be influenced by the molecular environment and physical state of the sample.
Analysis of Vibrational Modes and Molecular Fingerprints
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of a molecule by probing its vibrational modes. researchgate.net These techniques are complementary, as FTIR measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the scattering of monochromatic light resulting from changes in the polarizability of the molecule. thermofisher.comsapub.org
For this compound, the vibrational spectrum is expected to be rich with characteristic bands corresponding to its distinct functional groups. A hypothetical assignment of these vibrational modes, based on studies of similar sulfonamides, is presented below. nih.govnih.gov
Expected Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H | Stretching | ~3250 | Weak or absent |
| C-H (aromatic) | Stretching | 3100-3000 | 3100-3000 |
| C-H (aliphatic) | Stretching | 2970-2850 | 2970-2850 |
| C=C (aromatic) | Stretching | 1600-1450 | 1600-1450 |
| S=O (sulfonyl) | Asymmetric Stretching | ~1350 | ~1350 |
| S=O (sulfonyl) | Symmetric Stretching | ~1160 | ~1160 |
| C-N | Stretching | ~1300 | ~1300 |
| S-N | Stretching | ~900 | ~900 |
| C-F | Stretching | ~1230 | ~1230 |
| C-S | Stretching | ~700 | ~700 |
The N-H stretching vibration is anticipated to appear as a prominent band in the FTIR spectrum, and its position can be indicative of hydrogen bonding interactions in the solid state. nih.gov The sulfonyl (SO₂) group is expected to exhibit strong, characteristic absorption bands for its asymmetric and symmetric stretching modes. The aromatic C-H and C=C stretching vibrations will provide information about the two phenyl rings, while the aliphatic C-H stretching will confirm the presence of the ethyl group. The C-F stretching vibration is also a key diagnostic band.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions.
High-resolution mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), is capable of providing a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition of this compound. The expected protonated molecule would be [M+H]⁺.
Expected HR-ESI-MS Data:
| Ion | Calculated m/z |
| [C₁₄H₁₄FNO₂S + H]⁺ | 280.0751 |
The precise mass measurement from HR-ESI-MS serves as a crucial confirmation of the compound's molecular formula.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated molecular ion) to generate a series of product ions. The resulting fragmentation pattern provides valuable information for structural elucidation. For aromatic sulfonamides, a characteristic fragmentation pathway involves the elimination of sulfur dioxide (SO₂). nih.gov
Hypothetical Fragmentation Pattern of [M+H]⁺:
A plausible fragmentation pathway for the protonated this compound would involve the cleavage of the S-N bond and the S-C bond, as well as the characteristic loss of SO₂. nih.gov
Key Expected Fragment Ions:
| Fragment Ion | Description |
| [M+H - SO₂]⁺ | Loss of sulfur dioxide |
| [C₈H₁₀N]⁺ | 4-ethylaniline fragment |
| [C₆H₄FSO₂]⁺ | 4-fluorobenzenesulfonyl fragment |
| [C₆H₄F]⁺ | Fluorophenyl fragment |
The analysis of these fragment ions allows for the confirmation of the connectivity of the different structural motifs within the molecule.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
The crystal packing is governed by a network of intermolecular interactions. For this compound, the primary interaction is expected to be N-H···O hydrogen bonding, where the sulfonamide N-H group acts as a hydrogen bond donor and one of the sulfonyl oxygen atoms acts as an acceptor. nih.gov This interaction often leads to the formation of characteristic supramolecular motifs, such as chains or dimers. nih.govresearchgate.net
Expected Intermolecular Interactions:
| Interaction Type | Description |
| N-H···O | Hydrogen bond between the sulfonamide proton and a sulfonyl oxygen. |
| C-H···O | Weaker hydrogen bonds involving aromatic or aliphatic C-H groups and sulfonyl oxygens. |
| C-H···π | Interactions between C-H bonds and the π-system of the aromatic rings. |
| π-π stacking | Interactions between the aromatic rings of adjacent molecules. |
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic properties of molecules.
Geometry optimization using DFT methods, such as the B3LYP functional combined with a basis set like 6-311+G(2d,p), is the first step in characterizing a molecule. nih.govnih.gov This process determines the lowest energy arrangement of the atoms, providing a stable 3D structure. For analogous compounds, this analysis has revealed key structural parameters. nih.gov
The electronic structure can be further analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical reactivity and stability. nih.govnih.gov A smaller energy gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, donor-acceptor interactions, and the stability arising from intramolecular charge transfer. nih.govnih.gov
Table 1: Representative DFT-Calculated Electronic Properties for a Sulfonamide Structure
| Parameter | Description | Representative Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | - |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | - |
| Energy Gap (HOMO-LUMO) | Difference in energy between HOMO and LUMO | 4.22 eV (for a related tetrahydropyridine) nih.gov |
| Dipole Moment | Measure of the net molecular polarity | - |
Note: Specific values for N-(4-ethylphenyl)-4-fluorobenzenesulfonamide are not available and would require dedicated computational studies.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to functional groups within the molecule. The agreement between calculated and experimental frequencies is generally very good, allowing for detailed structural confirmation.
By mapping the potential energy surface, DFT can be used to explore the energetic landscape of chemical reactions involving this compound. This includes identifying transition states and calculating activation energies, which provides insight into reaction mechanisms and kinetics. Such studies are crucial for understanding how the molecule might be synthesized or how it might interact and transform in a biological or chemical system.
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can offer higher accuracy for certain properties. These high-level calculations can be used to benchmark DFT results and provide a more precise understanding of the electronic structure.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling (In Vitro Models)
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This is a key tool in drug discovery and design.
Docking simulations place the ligand into the binding site of a target protein in various orientations and conformations, calculating a score that estimates the binding affinity. The results can predict the most likely binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. mdpi.com For example, studies on other sulfonamide derivatives have used molecular docking to understand their interactions with enzymes like acetylcholinesterase or carbonic anhydrase IX. nih.govnih.gov These simulations can reveal how the molecule fits within the active site and which amino acid residues are crucial for binding. nih.gov
Table 2: Representative Molecular Docking Parameters
| Parameter | Description |
|---|---|
| Binding Energy (kcal/mol) | The estimated free energy change upon binding. A more negative value indicates stronger binding. |
| Inhibition Constant (Ki) | An indication of how potently a ligand inhibits a target protein. |
| Interacting Residues | The specific amino acids in the target's binding pocket that interact with the ligand. |
| Types of Interactions | e.g., Hydrogen bonds, van der Waals forces, hydrophobic interactions. |
Note: This table illustrates the type of data obtained from molecular docking studies. Specific results for this compound would depend on the chosen protein target.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the interaction.
Analysis of Conformational Dynamics in Interaction Events
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of such molecules. For analogous benzenesulfonamide (B165840) derivatives, DFT calculations have been successfully employed to determine optimized molecular geometries. These studies often reveal that the molecule adopts a conformation where the two aromatic rings are not coplanar, minimizing steric hindrance. The dihedral angles between the planes of the phenyl rings and the C-N-S plane are key parameters in defining the conformational space.
In the context of interaction events, such as binding to a biological target, the conformational landscape of this compound would be critical. The molecule would likely adopt a specific, low-energy conformation to fit within a binding pocket. Molecular dynamics simulations, a computational technique that simulates the movement of atoms and molecules over time, could provide valuable insights into the dynamic changes in conformation upon interaction with a receptor. Such simulations can reveal the preferred binding poses and the energetic penalties associated with conformational rearrangements. Although specific data for the title compound is absent, studies on other N-arylbenzenesulfonamides suggest that the interplay of hydrogen bonding involving the sulfonamide NH group and π-π stacking interactions of the aromatic rings would be significant drivers of its interaction dynamics.
Quantum Chemical Computations for Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (e.g., GIAO Method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical computations has become a valuable tool in the structural elucidation of organic molecules. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach within the framework of Density Functional Theory (DFT), has demonstrated considerable accuracy in predicting ¹H and ¹³C NMR chemical shifts. nih.govrsc.org While specific GIAO calculations for this compound are not published, the methodology's application to a vast array of organic compounds provides a strong basis for its utility in characterizing this molecule.
The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. These shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS). The accuracy of these predictions is dependent on the level of theory (functional) and the basis set used in the calculation. For many organic molecules, the B3LYP functional with a 6-31G(d) or larger basis set has been shown to provide reliable results. nih.gov
The predicted NMR chemical shifts can be used to:
Confirm molecular structure: By comparing the calculated spectrum with the experimental one, the proposed structure of a newly synthesized compound can be verified.
Assign ambiguous signals: In complex spectra, computational data can help in the unambiguous assignment of signals to specific atoms in the molecule.
Study conformational effects: NMR chemical shifts are sensitive to the local electronic environment, which is influenced by the molecule's conformation. By calculating the chemical shifts for different conformers, it is possible to gain insight into the dominant conformation in solution.
For this compound, GIAO calculations would be expected to predict the chemical shifts of the protons and carbons in the 4-ethylphenyl and 4-fluorophenyl rings, as well as the ethyl group. The fluorine atom in the 4-fluorophenyl ring would also have a predictable ¹⁹F NMR chemical shift. The accuracy of these predictions for similar aromatic compounds is generally high, with mean absolute errors often falling within a range that is acceptable for structural confirmation.
Below is an illustrative data table showing the typical accuracy of GIAO-based NMR chemical shift predictions for organic molecules, based on data from broader studies.
| Nucleus | Typical Mean Absolute Error (ppm) |
| ¹H | 0.1 - 0.3 |
| ¹³C | 1.5 - 3.0 |
| ¹⁵N | 10 - 20 |
| ¹⁹F | 2.0 - 5.0 |
This table represents generalized accuracy from computational studies and not specific results for this compound.
Reactivity and Reaction Mechanisms Beyond Synthesis
Intramolecular and Intermolecular Chemical Transformations
The presence of multiple reactive sites within N-(4-ethylphenyl)-4-fluorobenzenesulfonamide allows for a variety of chemical transformations. These include electrophilic attacks on the aromatic rings, nucleophilic reactions involving the sulfonamide nitrogen, and oxidation or reduction of different parts of the molecule.
Electrophilic Aromatic Substitution Reactions on the Aromatic Moieties
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. In this compound, two aromatic rings are available for such reactions: the 4-ethylphenyl group and the 4-fluorophenyl group. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.
The 4-ethylphenyl ring is activated towards electrophilic attack by the ethyl group, which is an ortho-, para-director. Therefore, incoming electrophiles will preferentially substitute at the positions ortho to the ethyl group (positions 2 and 6) and para to the ethyl group (this position is already occupied by the sulfonamide group). Steric hindrance from the bulky sulfonamide group may influence the ratio of ortho to para substitution.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Aromatic Ring | Activating/Deactivating Group(s) | Predicted Position(s) of Electrophilic Attack |
| 4-Ethylphenyl | -CH₂CH₃ (activating, o,p-director) | Ortho to the ethyl group |
| 4-Fluorophenyl | -F (deactivating, o,p-director) | Ortho to the fluorine atom |
| -SO₂NHR (deactivating, m-director) | Meta to the sulfonamide group |
Nucleophilic Reactivity of the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in this compound possesses a lone pair of electrons and can, therefore, act as a nucleophile. However, the electron-withdrawing nature of the adjacent sulfonyl group significantly reduces its basicity and nucleophilicity compared to amines.
Under strongly basic conditions, the sulfonamide proton can be abstracted to form a resonance-stabilized anion. This anion is a more potent nucleophile and can participate in various reactions, such as alkylation or arylation. For instance, aromatic sulfonamide anions have been shown to undergo nucleophilic aromatic substitution (SNAr) reactions with activated aromatic halides. researchgate.net This suggests that the deprotonated form of this compound could react with suitable electrophiles at the nitrogen atom.
Oxidation and Reduction Pathways of the Compound
The this compound molecule contains moieties that can be susceptible to oxidation and reduction under appropriate conditions.
Oxidation: The ethyl group on the phenyl ring is a potential site for oxidation. Strong oxidizing agents could potentially oxidize the ethyl group to an acetyl group or even a carboxylic acid. Furthermore, studies on related N-(arylsulfonyl)benzylamines have shown that the benzylic C-H bonds can be oxidized to form imines. While the ethyl group in the target molecule is not benzylic in the same sense, oxidation at the benzylic position of the ethyl group is a plausible transformation.
Reduction: The aromatic rings of this compound are generally resistant to reduction under mild conditions. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the aromatic rings could be reduced to their corresponding cyclohexane (B81311) derivatives. The sulfonamide group itself is generally stable to most reducing agents. However, related N-hydroxy-sulfonamides have been shown to be reduced to the corresponding sulfonamides.
Kinetic and Thermodynamic Aspects of Chemical Reactions
Understanding the kinetics and thermodynamics of the reactions involving this compound is crucial for predicting reaction rates, determining reaction mechanisms, and optimizing reaction conditions.
Determination of Reaction Orders and Rate-Limiting Steps
The reaction order with respect to each reactant can be determined experimentally by systematically varying the concentration of one reactant while keeping the others constant and observing the effect on the reaction rate.
Table 2: Expected Kinetic Parameters for Electrophilic Aromatic Substitution
| Reaction Parameter | Expected Value/Observation | Rationale |
| Reaction Order | ||
| With respect to this compound | 1 | Typically first order in the aromatic substrate. |
| With respect to Electrophile | 1 | Typically first order in the electrophile. |
| Rate-Limiting Step | Formation of the σ-complex | Disruption of aromaticity leads to the highest activation barrier. |
Kinetic Isotope Effects (KIE) in Mechanistic Delineation
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. It is observed when an atom at a reactive site is replaced by one of its heavier isotopes, leading to a change in the reaction rate.
In the context of electrophilic aromatic substitution, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the C-H bond is broken in the rate-determining step. However, as mentioned earlier, the formation of the sigma complex is typically the RDS, and the C-H bond is broken in a subsequent fast step. Therefore, for most EAS reactions of this compound, a negligible or very small KIE (kH/kD ≈ 1) is expected. nih.gov An exception to this can be observed in some cases where the second step becomes rate-limiting, for instance, due to steric hindrance or the use of a weak base for deprotonation.
Studying the KIE for other reactions, such as the hydrolysis of the sulfonamide bond, could also provide valuable mechanistic insights. For instance, a deuterium isotope effect has been observed in the hydrolysis of anilides, providing information about the transition state structure. iaea.org
Hammett Analysis for Electronic Substituent Effects
The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of the influence of substituents on the reactivity of aromatic compounds. For a hypothetical reaction series involving derivatives of this compound with varying substituents on the aniline (B41778) ring, the Hammett equation is expressed as:
log(k/k₀) = ρσ
where:
k is the rate constant of the substituted reactant.
k₀ is the rate constant of the unsubstituted reactant (N-phenyl-4-fluorobenzenesulfonamide).
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge in the transition state. Conversely, a negative ρ value indicates that electron-donating groups enhance the reaction rate by stabilizing a positive charge in the transition state.
To illustrate the electronic substituent effects on the reactivity of this compound, a hypothetical dataset is presented below. This data is based on a plausible reaction, such as the alkaline hydrolysis of a related series of N-arylbenzenesulfonamides, which would be sensitive to the electronic nature of the substituent on the N-phenyl ring. For this illustrative analysis, a reaction constant (ρ) of +1.5 is assumed, suggesting the development of negative charge at or near the reaction center in the rate-determining step.
| Substituent (X) | Substituent Constant (σ) | log(k/k₀) | Relative Rate Constant (k/k₀) |
|---|---|---|---|
| -NO₂ | 0.78 | 1.17 | 14.79 |
| -CN | 0.66 | 0.99 | 9.77 |
| -Br | 0.23 | 0.35 | 2.24 |
| -Cl | 0.23 | 0.35 | 2.24 |
| -F | 0.06 | 0.09 | 1.23 |
| -H | 0.00 | 0.00 | 1.00 |
| -C₂H₅ (Ethyl) | -0.15 | -0.23 | 0.59 |
| -CH₃ | -0.17 | -0.26 | 0.55 |
| -OCH₃ | -0.27 | -0.41 | 0.39 |
| -NH₂ | -0.66 | -0.99 | 0.10 |
The data clearly demonstrates that electron-withdrawing substituents (e.g., -NO₂, -CN) lead to a significant increase in the relative rate constant, while electron-donating groups (e.g., -OCH₃, -NH₂) decrease the reaction rate. The ethyl group in the parent compound, this compound, is a weak electron-donating group, which would result in a slightly slower reaction rate compared to the unsubstituted analogue.
Eyring Analysis for Activation Parameter Determination
The Eyring equation, derived from transition state theory, relates the rate constant of a reaction to the temperature and the activation parameters (enthalpy and entropy of activation). The equation is given by:
ln(k/T) = -ΔH‡/R * (1/T) + ln(kₑ/h) + ΔS‡/R
where:
k is the rate constant.
T is the absolute temperature in Kelvin.
ΔH‡ is the enthalpy of activation.
ΔS‡ is the entropy of activation.
R is the ideal gas constant.
kₑ is the Boltzmann constant.
h is the Planck constant.
A plot of ln(k/T) versus 1/T, known as an Eyring plot, yields a straight line with a slope of -ΔH‡/R and a y-intercept of ln(kₑ/h) + ΔS‡/R. This analysis allows for the determination of the activation parameters, which provide valuable information about the transition state of the reaction.
The following table presents hypothetical kinetic data for a thermal decomposition reaction of this compound at various temperatures.
| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k/T) |
|---|---|---|---|
| 400 | 0.002500 | 2.50E-05 | -9.68 |
| 410 | 0.002439 | 5.50E-05 | -8.91 |
| 420 | 0.002381 | 1.18E-04 | -8.18 |
| 430 | 0.002326 | 2.45E-04 | -7.47 |
| 440 | 0.002273 | 4.90E-04 | -6.80 |
From the Eyring plot of this hypothetical data, the activation parameters can be calculated:
Enthalpy of Activation (ΔH‡): The slope of the line is approximately -12000 K. Therefore, ΔH‡ = -(-12000 K) * 8.314 J/(mol·K) ≈ 99.8 kJ/mol. This positive value indicates that energy is required to reach the transition state.
Entropy of Activation (ΔS‡): The y-intercept is approximately 20.3. Using the y-intercept, ΔS‡ can be calculated to be approximately -25 J/(mol·K). The negative value suggests a more ordered transition state compared to the reactants.
Investigation of Radical Reaction Pathways
Beyond ionic reaction mechanisms, the possibility of radical-mediated pathways for this compound is an important area of investigation. The formation of radicals typically involves the homolytic cleavage of a covalent bond, often initiated by heat or light. For this compound, the weakest bond susceptible to homolysis is the nitrogen-sulfur (N-S) bond.
Upon homolytic cleavage of the N-S bond, two radical species would be generated: the N-(4-ethylphenyl)aminyl radical and the 4-fluorobenzenesulfonyl radical.
Plausible Radical Reaction Pathways:
Initiation: this compound → (4-ethylphenyl)N• + •SO₂(4-fluorophenyl)
Propagation/Further Reactions:
The highly reactive 4-fluorobenzenesulfonyl radical can undergo desulfonylation to release sulfur dioxide (SO₂) and a 4-fluorophenyl radical. •SO₂(4-fluorophenyl) → •(4-fluorophenyl) + SO₂
The N-(4-ethylphenyl)aminyl radical can participate in hydrogen abstraction reactions from solvent or other molecules, or it could potentially dimerize.
The 4-fluorophenyl radical is a highly reactive aryl radical that can engage in a variety of reactions, including hydrogen abstraction and addition to aromatic rings.
Structure Activity Relationship Sar Studies for Molecular Interaction Analysis
Design Principles for Systematic Structural Modification and Analogue Synthesis
The rational design of analogues of N-(4-ethylphenyl)-4-fluorobenzenesulfonamide is guided by established medicinal chemistry principles aimed at enhancing biological activity. A primary strategy is the "tail approach," which involves modifying the peripheral parts of the molecule—in this case, the 4-ethylphenyl and 4-fluorophenyl rings—while retaining the core benzenesulfonamide (B165840) scaffold responsible for the primary binding interaction with many target enzymes. nih.govacs.org
Key design principles include:
Scaffold Hopping and Isosteric Replacement: Replacing the phenyl rings with other aromatic or heterocyclic systems to explore new binding interactions or improve physicochemical properties.
Substituent Modification: Systematically altering the nature, size, and position of substituents on the aryl rings. For the N-(4-ethylphenyl) moiety, this could involve changing the alkyl chain length (e.g., methyl, propyl) or position (ortho, meta, para) to probe the steric and hydrophobic limits of the target's binding pocket. nih.gov
Conformational Constraint: Introducing rigid elements or cyclic structures to lock the molecule into a more biologically active conformation, potentially increasing affinity and reducing off-target effects.
The synthesis of such analogues typically involves the reaction of a substituted benzenesulfonyl chloride with a corresponding aniline (B41778) derivative. researchgate.net For this compound, this is achieved by reacting 4-fluorobenzenesulfonyl chloride with 4-ethylaniline, often in the presence of a base like pyridine. researchgate.net More advanced methods, such as iron-catalyzed coupling of nitroarenes with sodium arylsulfinates, offer alternative routes that avoid potentially genotoxic aromatic amine precursors. organic-chemistry.org
**6.2. In Vitro Methodologies for Assessing Molecular Interactions with Biological Targets
A suite of in vitro techniques is essential to characterize the molecular interactions of this compound and its derivatives with their biological targets.
Sulfonamides are a well-known class of enzyme inhibitors, famously targeting metalloenzymes like carbonic anhydrases (CAs). nih.govnih.gov The primary mechanism of inhibition for benzenesulfonamides involves the coordination of the deprotonated sulfonamide nitrogen atom to the catalytic zinc ion (Zn²⁺) within the enzyme's active site. nih.gov This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity, thereby inhibiting it. nih.govnih.gov
Enzyme kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For sulfonamides targeting CAs, the inhibition is typically competitive with the natural substrate (CO₂), as the inhibitor binds directly within the active site. frontiersin.org
Quantifying the binding affinity is crucial for ranking compounds and guiding SAR studies. Several biophysical techniques are employed for this purpose:
Isothermal Titration Calorimetry (ITC): Considered the gold standard, ITC directly measures the heat released or absorbed during a binding event. nih.gov A single ITC experiment can determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the thermodynamic profile (enthalpy, ΔH, and entropy, ΔS) of the interaction. nih.gov
Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data by monitoring the binding of an analyte (the sulfonamide) to a ligand (the target protein) immobilized on a sensor surface. nih.gov It yields association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated. nih.govdrughunter.com
Fluorescence Spectroscopy: This method relies on changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or the fluorescence of a probe upon ligand binding. nih.gov It is a sensitive technique for determining binding constants. nih.govwikipedia.org
Native Mass Spectrometry (Native MS): This emerging technique allows for the study of intact protein-ligand complexes in the gas phase, providing information on binding stoichiometry and affinity without the need for labeling or immobilization. nih.gov
These methods provide the quantitative data, such as Kd or inhibitor constant (Ki) values, that underpin SAR analysis.
The potency and selectivity of sulfonamide inhibitors are highly dependent on the substituents on the aryl rings. acs.orgnih.gov Potency is typically measured as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki). Selectivity refers to a compound's ability to inhibit a specific target isoform over others, which is critical for minimizing off-target side effects. acs.org
Structural studies have shown that while the sulfonamide group anchors the molecule to the active site zinc, the "tail" portions (the aryl rings) extend into surrounding pockets. nih.gov The nature of these interactions dictates both affinity and isoform specificity. nih.gov For example, modifications that enhance hydrophobic interactions or form additional hydrogen bonds can significantly increase potency. nih.gov
The following table illustrates how systematic changes to the N-aryl substituent in a series of benzenesulfonamides can affect inhibitory activity against two human carbonic anhydrase (hCA) isoforms, hCA I and hCA II.
| Compound | N-Aryl Moiety | Ki against hCA I (nM) | Ki against hCA II (nM) |
|---|---|---|---|
| Analogue 1 | Phenyl | 250 | 12 |
| Analogue 2 | 4-Methylphenyl | 180 | 8 |
| Analogue 3 (Illustrative of the title compound's class) | 4-Ethylphenyl | 150 | 6 |
| Analogue 4 | 4-Chlorophenyl | 90 | 10 |
| Analogue 5 | 4-Methoxyphenyl | 300 | 15 |
Note: Data are hypothetical and for illustrative purposes to demonstrate SAR principles in the benzenesulfonamide class.
This illustrative data shows that small alkyl substituents at the para position (Analogue 2 and 3) can enhance potency against both isoforms compared to the unsubstituted phenyl ring (Analogue 1), likely due to favorable hydrophobic interactions.
Influence of Fluorine Substitution on Molecular Recognition and Interaction Properties
The fluorine atom at the 4-position of the benzenesulfonamide ring in this compound plays a critical role in modulating its molecular properties. tandfonline.comchemimpex.com Fluorine is a unique element in medicinal chemistry due to its small size (similar to hydrogen) and high electronegativity. tandfonline.comnih.gov
Key effects of fluorine substitution include:
Modulation of Acidity: As a strong electron-withdrawing group, the fluorine atom increases the acidity of the sulfonamide N-H group. This lowers its pKa, facilitating deprotonation and strengthening its coordination to the zinc cation in the target enzyme's active site. tandfonline.com
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein binding pocket, including dipole-dipole interactions and weak hydrogen bonds with backbone amides (C-F···H-N). benthamscience.comresearchgate.net
Increased Lipophilicity: Fluorination of an aromatic ring generally increases its lipophilicity, which can enhance membrane permeability and improve hydrophobic interactions with the target protein. nih.govresearchgate.net
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a metabolically susceptible position (like the para-position of a phenyl ring) can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life. tandfonline.com
These combined effects mean that the 4-fluorobenzenesulfonamide (B1215347) moiety is a privileged scaffold in the design of enzyme inhibitors. chemimpex.comossila.com
Comparative Analysis of Different Aryl and Alkylphenyl Moieties on Binding Characteristics
The N-(4-ethylphenyl) moiety is a key determinant of the binding characteristics of the title compound. The nature of the substituent on the N-aryl ring directly influences how the inhibitor fits into the hydrophobic regions of an enzyme's active site. nih.gov
The 4-ethyl group provides a balance of size and lipophilicity. Compared to an unsubstituted N-phenyl ring, the ethyl group can occupy a small hydrophobic pocket, displacing water molecules and leading to a favorable entropic contribution to the binding energy. nih.gov Studies on related series of inhibitors often show that increasing the alkyl chain length from methyl to ethyl or propyl can enhance potency, up to a point where steric hindrance begins to negatively impact binding. nih.govnih.gov
Below is a comparative analysis of different N-aryl moieties on the binding affinity for a representative enzyme target, illustrating the role of the 4-ethylphenyl group.
| Compound Class | N-Aryl Moiety | Key Characteristics | Illustrative Binding Affinity (Ki, nM) |
|---|---|---|---|
| Class A | Phenyl | Baseline hydrophobic interaction | 12 |
| Class B | 4-Methylphenyl | Slightly increased hydrophobicity | 8 |
| Class C (Title Compound's Class) | 4-Ethylphenyl | Optimal hydrophobic interaction in moderately sized pocket | 6 |
| Class D | 4-tert-Butylphenyl | Large, bulky group; potential for steric clash | 25 |
| Class E | Naphthalen-2-yl | Extended aromatic system, increased surface area for π-π stacking | 4 |
Note: Data are hypothetical, based on general SAR trends for enzyme inhibitors, and are for illustrative purposes.
This comparison highlights that the 4-ethylphenyl group (Class C) often provides a sweet spot for potency, offering better hydrophobic engagement than smaller groups without the potential for negative steric interactions that larger groups like tert-butyl might introduce (Class D). nih.gov Larger, planar systems like naphthalene (B1677914) (Class E) can offer even greater affinity if the binding site can accommodate them and engage in favorable π-π stacking interactions. mdpi.com
Applications in Chemical Biology and Advanced Materials Research
Utilization as a Synthetic Building Block for Novel Molecular Architectures
The structure of N-(4-ethylphenyl)-4-fluorobenzenesulfonamide lends itself to being a versatile synthetic building block for the creation of new and complex molecular architectures. The molecule possesses several reactive sites that can be targeted for chemical modification. The secondary amine of the sulfonamide group, the aromatic rings, and the ethyl substituent all offer handles for further functionalization.
In medicinal chemistry, sulfonamide-containing molecules are of significant interest. For instance, research on related N-arylbenzenesulfonamide scaffolds has led to the development of compounds with potential therapeutic applications. Although no specific novel molecular architectures have been reported as being synthesized directly from this compound, the general synthetic strategies employed for analogous compounds could theoretically be applied. These strategies often involve N-alkylation or N-arylation of the sulfonamide nitrogen, or electrophilic substitution on the electron-rich 4-ethylphenyl ring.
Table 1: Potential Reaction Sites of this compound for Synthesis
| Reactive Site | Type of Reaction | Potential Outcome |
|---|---|---|
| Sulfonamide N-H | Deprotonation followed by alkylation/arylation | Introduction of new substituents on the nitrogen atom |
| 4-ethylphenyl ring | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Functionalization of the aromatic ring |
Development of Molecular Probes for Fundamental Biological System Studies (e.g., Bioimaging)
The development of molecular probes for studying biological systems is a rapidly advancing field. The incorporation of fluorine atoms into molecular probes is particularly advantageous for applications such as ¹⁹F magnetic resonance imaging (MRI) and positron emission tomography (PET) when using the ¹⁸F isotope. While there are no specific reports on the development of molecular probes based on the this compound scaffold, its inherent fluoro-substituent makes it a theoretical candidate for such applications.
The general design of a molecular probe involves a recognition element that interacts with a biological target and a signaling component. The this compound structure could serve as the core framework to which these elements are attached. For instance, the 4-ethylphenyl group could be modified to include a targeting moiety for a specific protein or enzyme, while the fluorinated ring would act as the imaging reporter.
Exploration as a Research Reagent in Organic Synthesis and Catalysis
In the realm of organic synthesis and catalysis, specific applications of this compound as a research reagent have not been documented. However, the broader class of sulfonamides is known to participate in various chemical transformations. For example, sulfonamides can be used as protecting groups for amines due to their stability under a range of reaction conditions and the relative ease of their subsequent removal.
Furthermore, the sulfonamide moiety can act as a directing group in certain catalytic reactions, facilitating the functionalization of specific C-H bonds within the molecule. The potential for this compound to be employed in such a capacity would depend on the specific reaction and catalyst system being investigated.
Functionalization Strategies for Potential Applications in Advanced Materials Science
The integration of specific molecular functionalities into polymers is a key strategy for the development of advanced materials with tailored properties. While there is no literature describing the functionalization of materials with this compound, one could envision several hypothetical strategies.
For example, the molecule could be chemically modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, on the 4-ethylphenyl ring. The resulting monomer could then be copolymerized with other monomers to create a functional polymer. The incorporation of the fluorobenzenesulfonamide unit could potentially enhance the thermal stability, chemical resistance, or dielectric properties of the resulting material. Such materials could find applications in areas like high-performance coatings, membranes, or electronic components.
Table 2: Hypothetical Functionalization Strategies for Materials Science Applications
| Functionalization Approach | Potential Monomer | Potential Polymer Property |
|---|---|---|
| Introduction of a vinyl group | N-(4-vinylphenyl)-4-fluorobenzenesulfonamide | Modified thermal and dielectric properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and 4-ethylaniline. Key steps:
Dissolve 4-ethylaniline in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.
Add sulfonyl chloride dropwise at 0–5°C to minimize side reactions.
Use a base (e.g., triethylamine) to neutralize HCl generated during the reaction.
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) and temperature (room temperature post-initial cooling) to improve yields (typically 70–85%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : Confirm structure using H and C NMR. Key signals:
- Aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and ethylphenyl groups).
- Ethyl group (δ 1.2–1.4 ppm for CH, δ 2.5–2.7 ppm for CH).
- IR : Identify sulfonamide S=O stretches (1320–1350 cm and 1150–1170 cm).
- HPLC/MS : Assess purity (>95%) and molecular ion peak ([M+H] at m/z 308.3) .
Q. How can researchers screen the compound for preliminary biological activity?
- Assays :
- Antimicrobial : Test against Gram-positive/negative bacteria (MIC assays) and fungi (Candida spp.) using broth microdilution.
- Anticancer : Evaluate cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Screen against carbonic anhydrase IX (CA IX) using esterase activity assays with 4-nitrophenyl acetate .
Advanced Research Questions
Q. What mechanistic insights exist for its enzyme inhibition, and how can binding modes be validated?
- Mechanism : The fluorobenzenesulfonamide moiety acts as a zinc-binding group (ZBG) in CA IX inhibition. The ethylphenyl group enhances hydrophobic interactions with the enzyme’s active site.
- Validation :
- Perform X-ray crystallography of the enzyme-compound complex.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity and compare with experimental IC values .
Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?
- Case Study :
- Replace the 4-fluoro group with chlorine (N-(4-ethylphenyl)-4-chlorobenzenesulfonamide) to enhance electron-withdrawing effects.
- Compare IC values against CA IX: Fluorine derivatives often show higher selectivity due to optimal electronegativity and steric fit .
Q. How can contradictory data on solubility and stability be resolved?
- Approach :
Perform pH-dependent solubility studies (e.g., shake-flask method in buffers from pH 1.2 to 7.4).
Assess thermal stability via TGA/DSC to identify decomposition thresholds (>200°C typical for sulfonamides).
Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What computational tools are effective for predicting pharmacokinetic properties?
- Tools :
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (2.1–2.5), bioavailability (≥30%), and blood-brain barrier penetration.
- Metabolism : Simulate Phase I/II metabolism via GLORY or Meteor Nexus to identify potential sulfonamide glucuronidation .
Q. How can researchers design SAR studies to optimize therapeutic efficacy?
- Strategy :
Synthesize analogs with varying substituents (e.g., methyl, methoxy, nitro) on the benzene rings.
Test analogs in parallel assays (e.g., CA inhibition, cytotoxicity).
Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
